molecular formula C18H10Cl2N2S B2373677 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-05-5

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile

Cat. No.: B2373677
CAS No.: 252059-05-5
M. Wt: 357.25
InChI Key: CAXVDTRYPFSFHD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a nicotinonitrile core substituted with two 4-chlorophenyl groups, one of which is attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzonitrile and 4-chlorothiophenol.

    Formation of Intermediate: 4-chlorothiophenol is reacted with a suitable base, such as sodium hydride, to form the corresponding thiolate anion. This anion then undergoes a nucleophilic substitution reaction with 4-chlorobenzonitrile to form the intermediate 4-chlorophenyl sulfanyl benzonitrile.

    Cyclization: The intermediate is then subjected to cyclization conditions, often involving a base such as potassium carbonate, to form the nicotinonitrile core with the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of nicotinonitrile derivatives with biological targets.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding or dipole-dipole interactions, while the chlorophenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: This compound also contains chlorophenyl groups but differs in its core structure and functional groups.

    4-Chlorophenyl isocyanide: Shares the chlorophenyl moiety but has different functional groups and reactivity.

Uniqueness

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile is unique due to its combination of a nicotinonitrile core with chlorophenyl and sulfanyl substitutions. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVDTRYPFSFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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